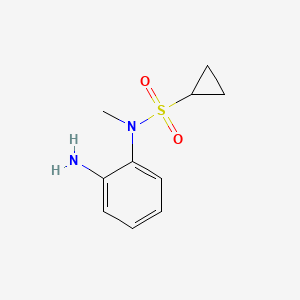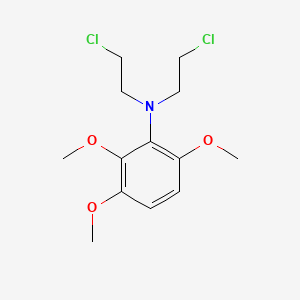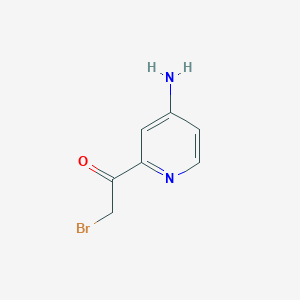
1-(4-Amino-2-pyridinyl)-2-bromoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2-pyridinyl)-2-bromoethanone is an organic compound that features a pyridine ring substituted with an amino group at the fourth position and a bromoethanone group at the second position
準備方法
The synthesis of 1-(4-Amino-2-pyridinyl)-2-bromoethanone typically involves the bromination of 4-amino-2-pyridine followed by the introduction of an ethanone group. One common method includes the reaction of 4-amino-2-pyridine with bromine in the presence of a suitable solvent to yield the bromo derivative. This intermediate is then reacted with an ethanone precursor under controlled conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(4-Amino-2-pyridinyl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Amino-2-pyridinyl)-2-bromoethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(4-Amino-2-pyridinyl)-2-bromoethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromoethanone group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(4-Amino-2-pyridinyl)-2-bromoethanone can be compared with other similar compounds such as:
4-Amino-2-pyridinyl derivatives: These compounds share the pyridine ring structure but differ in the substituents at other positions.
Bromoethanone derivatives: These compounds have the bromoethanone group but may have different aromatic or aliphatic backbones.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC名 |
1-(4-aminopyridin-2-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2,(H2,9,10) |
InChIキー |
ZNVKXOBKHRTFFF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


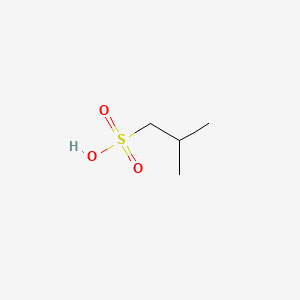
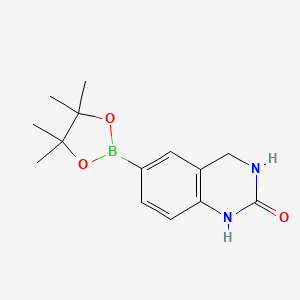

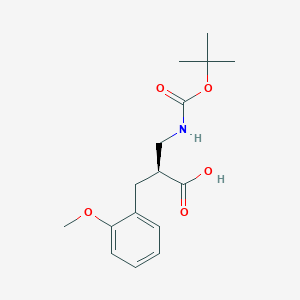
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
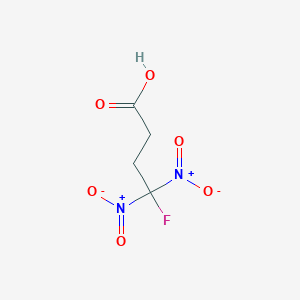
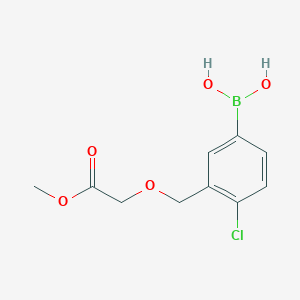
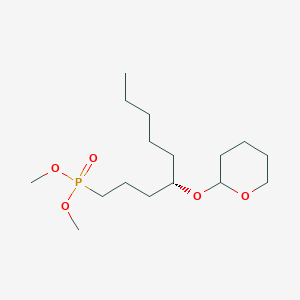
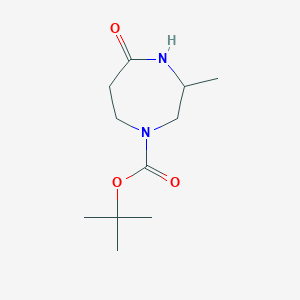
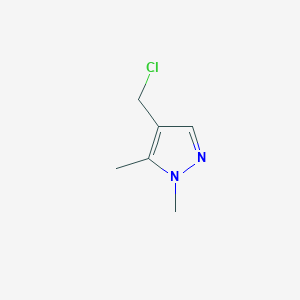
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

